1-(2,4,6-Trichlorophenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H8Cl3N |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
1-(2,4,6-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 |
InChI Key |
AETFXHMYNBNPLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Cl)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 2,4,6-trichlorophenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Chlorination: Starting from 2,4,6-trichlorophenol, the compound can be converted to 1-(2,4,6-trichlorophenyl)ethan-1-amine through a series of chlorination and amination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)ethan-1-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(2,4,6-trichlorophenyl)ethan-1-one
Reduction: Corresponding amine derivatives
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1-(2,4,6-Trichlorophenyl)ethan-1-amine is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-(2,4,6-Trichlorophenyl)ethan-1-amine is compared with other similar compounds, such as 1-(2,4,6-trichlorophenyl)propan-2-one and 2,4,6-trichlorophenol. While these compounds share structural similarities, 1-(2,4,6-trichlorophenyl)ethan-1-amine is unique in its amine group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences among trichlorophenyl-substituted ethanamines arise from the positions of chlorine atoms and substituent effects:
Notes:
- Chlorine vs. Fluorine : Chlorine’s higher electronegativity and steric bulk enhance thermal stability but reduce solubility compared to fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,4,6-Trichlorophenyl)ethan-1-amine?
- Methodological Answer : Synthesis typically involves halogenation of the phenyl ring followed by amination. For example, nitration of a pre-halogenated benzene derivative (e.g., 1,3,5-trichlorobenzene) can yield intermediates, which are then reduced to the amine via catalytic hydrogenation or via reductive amination using NaBH3CN . Purification often employs column chromatography or recrystallization to isolate the product.
Q. How is the compound characterized post-synthesis to confirm its structure?
- Methodological Answer :
- X-ray crystallography : Programs like SHELXL or SHELXT refine crystal structures to confirm stereochemistry and bond lengths .
- Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., NH2 stretch at ~3300 cm<sup>-1</sup>), while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent positions on the aromatic ring .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for C8H7Cl3N: calculated 246.94) .
Q. What safety precautions are critical when handling 1-(2,4,6-Trichlorophenyl)ethan-1-amine?
- Methodological Answer : The compound’s trichlorophenyl group poses irritation risks (eyes, skin, respiratory tract). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in inert conditions (argon atmosphere, −20°C). Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How can enantiomeric purity of 1-(2,4,6-Trichlorophenyl)ethan-1-amine be optimized for chiral studies?
- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Chiral HPLC with columns like Chiralpak IA/IB can resolve enantiomers, while polarimetry or circular dichroism (CD) quantifies optical activity .
Q. What computational methods predict the electronic properties of 1-(2,4,6-Trichlorophenyl)ethan-1-amine?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to assess charge transfer. For example, the HOMO of trichlorophenyl derivatives localizes on the aromatic ring, while the LUMO resides on the amine group, indicating electron-withdrawing effects . Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK-293 for GPCR studies) and validate via positive/negative controls .
- Dose-response curves : EC50/IC50 values should be replicated across ≥3 independent experiments.
- Structural analogs : Compare activity with 1-(2,3,6-Trichlorophenyl)ethan-1-amine (CAS 1337243-83-0) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
